Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate
Descripción
Propiedades
Número CAS |
37660-62-1 |
|---|---|
Fórmula molecular |
C15H18BrNO4 |
Peso molecular |
356.21 g/mol |
Nombre IUPAC |
ethyl 4-[acetyl-(4-bromo-3-oxobutyl)amino]benzoate |
InChI |
InChI=1S/C15H18BrNO4/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
UYESFORBWMBNFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CBr)C(=O)C |
Origen del producto |
United States |
Actividad Biológica
Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate, a compound with the chemical formula CHBrN\O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate typically involves several steps, including acylation and bromination reactions. The compound is derived from ethyl 4-aminobenzoate through a series of functionalization reactions that introduce the acetyl and bromo groups.
General Synthetic Route
- Starting Material : Ethyl 4-aminobenzoate.
- Acetylation : Reaction with acetyl chloride to introduce the acetyl group.
- Bromination : Selective bromination at the 4-position of the butyric side chain.
- Purification : The product is purified using column chromatography.
Anticancer Properties
Recent studies have demonstrated that ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis, similar to other known anticancer agents such as antifolates. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells.
Pharmacological Profile
The pharmacological activities of ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines through enzyme inhibition. |
| Anti-inflammatory | Exhibits potential anti-inflammatory effects, although further studies are needed to confirm this. |
| Antimicrobial | Preliminary data suggest antimicrobial properties against certain bacterial strains. |
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound effectively reduces viability in human cancer cell lines such as HeLa and MCF-7, with IC values in the low micromolar range.
- In Vivo Efficacy : Animal models treated with ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate displayed significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.
Toxicity and Safety Profile
While promising, the safety profile of ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate needs thorough investigation. Initial toxicity studies indicate manageable side effects; however, long-term studies are essential for assessing chronic toxicity and safety.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous ethyl benzoate derivatives:
Physicochemical Properties
- Solubility : Bromine and ketone groups reduce aqueous solubility but enhance lipid membrane permeability.
- Stability: The acetyl group stabilizes the amino linkage against hydrolysis, while the bromo group may increase photolability .
- Reactivity : The 4-bromo-3-oxobutyl chain facilitates SN2 substitutions or Michael additions, enabling diversification .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Bromine and ketones enhance electrophilicity, improving binding to enzyme active sites (e.g., ALR2) .
- Aromatic vs. Aliphatic Chains: Bromophenyl groups (aromatic) favor π-π interactions, while aliphatic chains (e.g., 4-bromo-3-oxobutyl) improve solubility in nonpolar environments .
- Flexibility: The acetylated amino linker allows conformational flexibility, critical for accommodating diverse binding pockets .
Key Research Findings
- ALR2 Inhibition : Ethyl oxothiazolidine benzoates (e.g., 4f, IC₅₀ = 0.02 µM) outperform clinical candidates like sorbinil, demonstrating the importance of methoxy substituents .
- Synthetic Versatility: Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate serves as a precursor for heterocyclic compounds, enabling access to pyrrole and pyrimidine derivatives .
- Biological Screening : Brominated ethyl benzoates are prioritized in high-throughput screening due to their balanced lipophilicity and reactivity .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzoate core. A plausible route includes:
Acylation : React ethyl 4-aminobenzoate with acetyl chloride to introduce the acetyl group.
Alkylation : Introduce the 4-bromo-3-oxobutyl moiety via nucleophilic substitution or coupling reactions (e.g., using 4-bromo-3-oxobutyl bromide under basic conditions).
Critical parameters:
- Temperature : Maintain ≤0°C during acylation to prevent side reactions.
- Solvent : Use anhydrous DMF or THF for alkylation to enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.3 ppm for CH₃), bromo-oxobutyl (δ ~4.1 ppm for Br-C-CH₂), and ester carbonyl (δ ~170 ppm in ¹³C).
- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the common purification techniques for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Chromatography : Optimize solvent polarity (e.g., ethyl acetate:hexane 3:7) for silica-based separation.
- Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., rotary evaporation at 40°C).
Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Questions
Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Dynamic Effects : Account for conformational flexibility (e.g., rotating the acetyl group) using variable-temperature NMR to observe coalescence.
- DFT Calculations : Compare experimental chemical shifts with Gaussian/B3LYP/6-31G(d) computed values.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., using SHELXL for refinement) to confirm bond lengths/angles .
Q. What computational methods are suitable for predicting the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Modeling : Corlate substituent effects (e.g., bromo group) with bioactivity using MOE or RDKit descriptors .
Q. How does the presence of the 4-bromo-3-oxobutyl group affect the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Leaving Group Ability : The bromine atom enhances SN2 reactivity (polar aprotic solvents like DMSO preferred).
- Steric Hindrance : The 3-oxobutyl chain may reduce accessibility; mitigate using bulky bases (e.g., DBU).
- Competing Pathways : Monitor for elimination (E2) via GC-MS; optimize temperature (<50°C) to favor substitution .
Q. How to design experiments to determine the crystal structure using X-ray diffraction?
- Methodological Answer :
Crystallization : Grow single crystals via slow evaporation (e.g., dichloromethane/pentane).
Data Collection : Use a diffractometer (Cu-Kα radiation, λ=1.5418 Å) at 100 K.
Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement.
Validation : Check R-factor (<5%), bond length RMSD (<0.02 Å), and PLATON/ADDSYM for symmetry .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
